L-Tryptophan ethyl ester hydrochloride
Description
Contextualization within Amino Acid Derivatives Research
In the broad field of amino acid derivatives research, L-Tryptophan ethyl ester hydrochloride holds a significant position. cymitquimica.com Amino acid derivatives are fundamental building blocks in the synthesis of peptides and other complex organic molecules. sigmaaldrich.com The esterification of the carboxylic acid group in L-tryptophan to form the ethyl ester serves to protect this functional group during chemical reactions, a common strategy in peptide synthesis. sigmaaldrich.comscielo.br This protection prevents the carboxyl group from participating in unwanted side reactions, allowing for the controlled formation of peptide bonds at the amino group.
The hydrochloride salt form of the compound improves its stability and solubility in certain solvents, which is advantageous for its use in solution-phase peptide synthesis and other biochemical studies. chemimpex.comsigmaaldrich.com Researchers utilize this and similar amino acid esters to construct specific peptide sequences, enabling the investigation of protein structure and function.
Significance in Biomedical and Chemical Sciences
The importance of this compound extends across both biomedical and chemical sciences. In the biomedical field, it is utilized in neuroscience research to study the pathways of serotonin (B10506) production, which can provide insights into various neurological conditions. chemimpex.com Its structural similarity to L-tryptophan allows it to be used as a substrate in enzymatic reactions and to investigate metabolic pathways involving amino acids. chemimpex.com
From a chemical science perspective, it is a key intermediate in the synthesis of a variety of organic compounds. Its indole (B1671886) ring, a characteristic feature of tryptophan, is a versatile scaffold for the construction of more complex heterocyclic molecules, such as β-carboline alkaloids, which have been investigated for their potential biological activities. The reactivity of the ester and amino groups allows for a wide range of chemical transformations, making it a valuable starting material for medicinal chemists and those involved in drug discovery. klivon.com
Overview of Research Trajectories for this compound
Current and historical research involving this compound has followed several key trajectories. A primary area of investigation has been its application in peptide synthesis. sigmaaldrich.com The ability to incorporate this modified amino acid into peptide chains is crucial for creating novel peptides with specific biological activities or for studying the role of tryptophan residues in protein folding and function. researchgate.net
Another significant research path involves its use as a precursor in pharmaceutical development. chemimpex.com Scientists have explored its role in the synthesis of compounds targeting mood and sleep regulation, leveraging its connection to the serotonin pathway. chemimpex.com Furthermore, research has delved into its utility in drug delivery systems, where its physicochemical properties can be harnessed to improve the solubility and bioavailability of other therapeutic agents. The synthesis of various derivatives from this compound continues to be an active area of research for the development of new chemical entities with potential therapeutic applications.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2899-28-7 | chemimpex.comsigmaaldrich.com |
| Molecular Formula | C₁₃H₁₆N₂O₂·HCl | chemimpex.comsigmaaldrich.com |
| Molecular Weight | 268.74 g/mol | chemimpex.comsigmaaldrich.comnih.gov |
| Appearance | White to grey or light yellow powder/crystal | chemimpex.comcymitquimica.com |
| Melting Point | 214 - 225 °C (decomposes) | chemimpex.comsigmaaldrich.com |
| Optical Rotation | [α]20/D +7 ± 2° (c=1 in water) or +10 ± 1° (c=2% in H₂O) | chemimpex.comsigmaaldrich.com |
| Purity | ≥98.0% to ≥99% (HPLC/AT) | chemimpex.comsigmaaldrich.comglentham.com |
Structure
2D Structure
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESYCVVSLYSXAK-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2899-28-7 | |
| Record name | L-Tryptophan, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl L-tryptophanate monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-tryptophanate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Chemical Transformations
Esterification Pathways of L-Tryptophan to L-Tryptophan Ethyl Ester Hydrochloride
The conversion of L-Tryptophan to its ethyl ester hydrochloride salt is a fundamental esterification reaction. This process involves the reaction of the carboxylic acid group of L-Tryptophan with ethanol (B145695) in the presence of an acid catalyst to form an ester, which is then isolated as a hydrochloride salt. Several established methods are employed to achieve this transformation, each with distinct advantages and procedural nuances.
A common and effective method for the esterification of amino acids involves the use of thionyl chloride (SOCl₂) in an alcohol solvent, such as methanol (B129727) or ethanol. orgsyn.orgnih.gov In this procedure, thionyl chloride reacts with the alcohol to generate hydrogen chloride gas in situ, which protonates the amino acid. The thionyl chloride also acts as a dehydrating agent. The reaction of L-Tryptophan with thionyl chloride in ethanol leads to the formation of this compound. orgsyn.org The excess thionyl chloride and solvent are typically removed under vacuum after the reaction is complete to yield the crude product. orgsyn.org
Directly using a solution of hydrogen chloride (HCl) in ethanol is another widely utilized technique for synthesizing amino acid ethyl ester hydrochlorides. scielo.br In a typical procedure for L-Tryptophan, the amino acid is refluxed in ethanolic hydrogen chloride for an extended period, often up to 24 hours. scielo.br Following the reflux, the solvent is evaporated under reduced pressure to yield the crude this compound. scielo.br This method avoids the use of thionyl chloride, offering a different pathway to the same target compound. scielo.br
Azeotropic distillation is a technique employed to drive the equilibrium of the esterification reaction towards the product side by removing the water formed during the process. A patent describes a method for synthesizing tryptophan ester hydrochlorides where an organic amine is used as a catalyst in a suitable solvent. google.com L-Tryptophan is first converted to its hydrochloride salt, which then undergoes esterification with an alcohol at reflux temperature. google.com A key aspect of this method is the azeotropic removal of water, which enhances the reaction's conversion rate. google.com This approach is presented as advantageous for industrial-scale production due to higher conversion ratios and simpler post-reaction processing. google.com
Achieving high yield and purity is a critical goal in the synthesis of this compound. Several strategies are employed to optimize the reaction outcomes.
Purification: Recrystallization is a standard method for purifying the crude product. This is often performed by dissolving the crude ester hydrochloride in a minimal amount of warm alcohol, followed by the slow addition of a non-polar solvent like anhydrous ether and cooling, which induces the precipitation of the purified crystals. scielo.br
Reaction Time and Temperature: The duration and temperature of the reaction are crucial variables. For instance, the ethanolic hydrogen chloride method involves refluxing for 24 hours to ensure complete reaction. scielo.br
Reagent Stoichiometry: The molar ratios of the reactants, such as the amino acid to the esterifying agent (e.g., thionyl chloride or HCl), are carefully controlled to maximize conversion.
Below is a table summarizing various reaction conditions found in the literature.
| Method | Reagents | Key Conditions | Purification |
| Thionyl Chloride | L-Tryptophan, Thionyl Chloride, Ethanol | Reflux heating | Removal of excess reagent under vacuum |
| Ethanolic HCl | L-Tryptophan, Ethanolic Hydrogen Chloride | Reflux for 24 hours | Evaporation of solvent, Recrystallization from alcohol/ether |
| Azeotropic | L-Tryptophan, Alcohol, Hydrogen Chloride, Organic Amine Catalyst | Reflux with azeotropic water removal | Filtration, Recrystallization, Mother liquor recycling |
Derivatization and Functionalization Strategies of this compound
This compound serves as a versatile building block for further chemical modifications, particularly at its free amino group.
Acylation is a common transformation performed on amino acid ester hydrochlorides. This reaction involves the introduction of an acyl group onto the nitrogen atom of the amino group, forming an amide bond. Before acylation, the hydrochloride salt must be neutralized to free the nucleophilic amino group. scielo.br This is typically achieved by adding a base, such as triethylamine (B128534), in a suitable solvent like methylene (B1212753) chloride or chloroform. scielo.br The neutralized L-Tryptophan ethyl ester is then reacted with an acylating agent, such as an acid chloride or an acid anhydride (B1165640). scielo.br For example, the neutralized ester can be added slowly to a solution of an acid anhydride at 0°C, followed by stirring at room temperature to complete the reaction. scielo.br The resulting N-acylated L-Tryptophan ethyl ester is a key intermediate in the synthesis of various compounds, including peptide derivatives.
Alkylation Reactions
Alkylation of tryptophan derivatives can be directed to several positions, most notably the indole (B1671886) nitrogen (N-1) and the α-carbon.
The indole nitrogen of the tryptophan scaffold is a key site for alkylation. nih.gov Research into the synthesis of 1-alkyltryptophan analogues demonstrates a common strategy where the amino group is first protected, for example with a tert-butoxycarbonyl (Boc) group. nih.gov The N-Boc-L-tryptophan is then treated with a base such as sodium hydroxide (B78521) (NaOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO), followed by the addition of an alkyl halide (e.g., bromoethane (B45996) or 1-bromobutane) to yield the 1-alkylated product. nih.gov This process modifies the indole ring, which can alter the metabolic pathway of the resulting compound. nih.gov
Alkylation at the α-carbon provides a route to non-proteinogenic α-alkylated tryptophan derivatives, which are of considerable interest in pharmaceutical research. rsc.org A method for achieving this involves the acid-catalyzed cyclization of an N-protected L-tryptophan ester into its diastereoisomeric tetrahydropyrroloindole tautomers. rsc.org The more stable tautomer can be isolated and subsequently deprotonated with a strong base like lithium diisopropylamide (LDA). The resulting enolate is then quenched with an alkyl halide, leading to α-alkylation with a high degree of stereochemical retention. rsc.org Subsequent ring-opening under acidic conditions, such as with trifluoroacetic acid, yields the desired α-alkylated tryptophan ester. rsc.org
Late-stage modification of tryptophan-containing peptides via alkylation is another area of study, allowing for the introduction of new functionalities that can alter the peptides' bioactivity and physicochemical properties. researchgate.net
N-Substitution Reactions
N-substitution reactions on L-tryptophan ethyl ester can target either the primary amino group or the indole nitrogen, leading to a wide array of derivatives.
Indole Nitrogen Substitution: As discussed in alkylation, the indole N-H group can be substituted. nih.gov Besides alkyl groups, other functionalities can be introduced. For instance, N-sulfonylation is a reaction used in the synthesis of α-alkylated tryptophan derivatives where a sulfonyl group is added to the indole nitrogen of a cyclic tautomer intermediate. rsc.org
Amino Group Substitution: The primary amino group is readily acylated. The synthesis of N-acetyltryptophan ethyl ester is a straightforward example of this transformation. rsc.org This can be achieved through various standard acylation methods. Flurbiprofen (B1673479), a non-steroidal anti-inflammatory drug, has been conjugated to the amino group of this compound to create a prodrug. scielo.br This reaction typically involves neutralizing the hydrochloride salt with a base like triethylamine to free the nucleophilic amino group, which then reacts with an activated form of the drug, such as its acid anhydride or acid chloride. scielo.br
A summary of representative N-substitution reactions is provided below.
| Target Nitrogen | Reagent Type | Example Reagent | Product Type | Reference |
| Indole (N-1) | Alkyl Halide | Bromoethane | 1-Ethyl-tryptophan derivative | nih.gov |
| Amino (N-α) | Acid Anhydride | Flurbiprofen Anhydride | N-Flurbiprofenoyl-L-tryptophan ethyl ester | scielo.br |
| Amino (N-α) | Acetylating Agent | Acetic Anhydride | N-Acetyl-L-tryptophan ethyl ester | rsc.org |
Formation of Prodrugs and Conjugates
This compound is a valuable building block for the synthesis of prodrugs and bioconjugates. chemimpex.com Esterifying a drug to an amino acid can enhance properties such as solubility or facilitate transport via amino acid transporters. nih.gov
A notable example is the synthesis of a prodrug linking Nalidixic Acid (NA) to tryptophan. researchgate.net The process begins with the synthesis of L-tryptophan methyl ester (TME) hydrochloride, which is then coupled with NA to form the NA-Tryptophan prodrug. researchgate.net Similarly, this compound has been used to create amide-linked prodrugs of flurbiprofen. scielo.br The synthesis involves the reaction of the amino acid ester with the drug, often activated as an acid chloride or anhydride, in the presence of a base. scielo.br
Conjugates of tryptophan with plant hormones like jasmonic acid (JA) and indole-3-acetic acid (IAA) have also been synthesized. nih.gov These conjugates are typically formed through amide linkages and can be purified using chromatographic techniques. nih.gov The formation of such conjugates can modulate the activity of the parent hormone. nih.gov
Enzymatic and Chemical Hydrolysis Studies of this compound
The ester linkage in this compound is susceptible to both chemical and enzymatic cleavage, a property that is fundamental to its role as a prodrug and its behavior in biological systems.
Hydrolysis to L-Tryptophan and Ethanol
The spontaneous, non-enzymatic hydrolysis of tryptophan ethyl ester to L-tryptophan and ethanol has been studied across a wide pH range (4.6 to 10.3). nih.gov The rate of this reaction is notably dependent on the pH of the environment. nih.gov In the acidic to neutral range of pH 4.6 to 7.0, the rate constant of hydrolysis is practically independent of pH. nih.gov However, under alkaline conditions, the rate increases. nih.gov
Kinetic studies have determined the second-order rate constants for the alkaline hydrolysis of different protonated forms of the ester. nih.gov The hydrolysis of the ester with a non-protonated amino group proceeds with a rate constant of 1.1 M⁻¹s⁻¹, while the protonated form hydrolyzes significantly faster with a rate constant of 79 M⁻¹s⁻¹. nih.gov
| Species | Condition | Rate Constant (k) | Unit | Reference |
| Non-protonated Tryptophan Ethyl Ester | Alkaline Hydrolysis | 1.1 | M⁻¹s⁻¹ | nih.gov |
| Protonated Tryptophan Ethyl Ester | Alkaline Hydrolysis | 79 | M⁻¹s⁻¹ | nih.gov |
| Protonated Tryptophan Ethyl Ester | Spontaneous Hydrolysis | 1.0 x 10⁻⁵ | M⁻¹s⁻¹ | nih.gov |
Stereoselective Enzymatic Hydrolysis for Enantiomeric Purity
Enzymatic methods offer a powerful tool for the kinetic resolution of racemic mixtures of amino acid esters. The ability of certain enzymes to selectively catalyze the hydrolysis of one enantiomer over the other is the basis for achieving high enantiomeric purity. researchgate.net
α-Chymotrypsin is a well-documented enzyme that demonstrates high stereoselectivity for the esters of aromatic L-amino acids. researchgate.net It effectively hydrolyzes the L-enantiomer of a tryptophan ester while leaving the D-enantiomer largely unreacted. researchgate.net This principle has been applied to the resolution of racemic α-methyl-tryptophan methyl ester, where α-chymotrypsin selectively hydrolyzes the L-ester to the corresponding L-amino acid. researchgate.net This allows for the separation of the resulting L-amino acid from the unreacted D-ester, providing a practical route to enantiomerically pure compounds. researchgate.net Other enzymes, such as amidases, have been used to resolve D,L-tryptophanamide, showcasing the broader applicability of enzymatic stereoselective hydrolysis for producing enantiopure L-tryptophan. researchgate.net
Stability in Biological and Simulated Physiological Environments
The stability of this compound in biological settings is crucial for its function, particularly when used as a prodrug. Its improved solubility and bioavailability compared to the parent amino acid are attributed to the ethyl ester group, which is expected to be hydrolyzed in vivo to release L-tryptophan. chemimpex.com
Studies on the spontaneous hydrolysis of tryptophan ethyl ester show that the reaction proceeds at a measurable rate under physiological pH conditions. nih.gov The rate constant for hydrolysis is relatively stable between pH 4.6 and 7.0, which covers the pH of many biological compartments. nih.gov The rapid and transient physiological effects observed after the administration of L-tryptophan ethyl ester in vivo suggest that it is readily metabolized, likely through hydrolysis by esterases present in plasma and tissues. nih.gov While direct stability studies in human plasma for this specific compound are not detailed in the provided sources, research on analogous compounds like creatine (B1669601) ethyl ester shows rapid conversion in aqueous solutions at physiological pH and in human plasma, suggesting a similar fate for tryptophan ethyl ester. science.gov The use of tryptophan alkyl esters in controlled-release drug delivery systems also relies on their predictable hydrolysis and diffusion from a lipid matrix. psu.edu
Biochemical and Pharmacological Investigations
Metabolic Fate and Biotransformation of L-Tryptophan Ethyl Ester Hydrochloride
The primary metabolic significance of this compound lies in its role as a pro-drug or precursor to L-tryptophan. Once administered, it undergoes enzymatic hydrolysis, releasing L-tryptophan to participate in its natural metabolic pathways.
The esterification of L-tryptophan to form its ethyl ester derivative is a key chemical modification that enhances properties such as solubility. chemimpex.com In biological systems, this ester group is readily cleaved. Research indicates that the ester group can be hydrolyzed, likely by esterase enzymes present in the body, to release free L-tryptophan and ethanol (B145695). This conversion is fundamental to its biological activity, as the subsequent metabolic effects are attributable to the resulting L-tryptophan. wikipedia.org The hydrochloride salt form serves to improve the stability and handling of the compound. cymitquimica.comnih.gov
Following its conversion to L-tryptophan, the majority of the amino acid, estimated to be over 95%, is catabolized through the kynurenine (B1673888) pathway. wikipedia.orgmdpi.com This pathway is the primary route for tryptophan degradation in mammals. mdpi.comnih.gov The initial and rate-limiting step is catalyzed by the enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase (IDO), in various other tissues, including the immune system and brain. wikipedia.orgmdpi.comresearchgate.net These enzymes oxidize tryptophan to form N-formylkynurenine, which is then converted to kynurenine. researchgate.net
Kynurenine stands at a crucial branch point and is metabolized further into several bioactive compounds, including:
Kynurenic acid (KYNA): Formed by kynurenine aminotransferases (KATs). researchgate.netnih.gov
3-hydroxykynurenine (3-HK): Produced by the action of kynurenine 3-monooxygenase (KMO). researchgate.netnih.gov
Anthranilic acid (AA): Generated by the enzyme kynureninase. researchgate.net
These metabolites are precursors to other significant molecules, such as quinolinic acid, a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential coenzyme for cellular metabolism. nih.govresearchgate.netwikipedia.org Dysregulation of the kynurenine pathway has been linked to various physiological and pathological states. nih.govnih.gov
Table 1: Key Enzymes and Metabolites in the Kynurenine Pathway
| Precursor | Enzyme | Product(s) | Significance |
| L-Tryptophan | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) | N-formylkynurenine | Rate-limiting step of the pathway. mdpi.comnih.gov |
| N-formylkynurenine | Formamidase | Kynurenine (KYN) | Central intermediate in the pathway. researchgate.net |
| Kynurenine | Kynurenine aminotransferases (KATs) | Kynurenic Acid (KYNA) | A neuroprotective antagonist at certain glutamate (B1630785) receptors. nih.gov |
| Kynurenine | Kynurenine 3-monooxygenase (KMO) | 3-Hydroxykynurenine (3-HK) | Precursor to quinolinic acid. researchgate.netnih.gov |
| Kynurenine | Kynureninase | Anthranilic Acid (AA) | Another branch of the pathway. researchgate.net |
| 3-Hydroxykynurenine | Kynureninase | 3-Hydroxyanthranilic acid (3-HAA) | Intermediate leading to NAD+ synthesis. researchgate.net |
| 3-Hydroxyanthranilic acid | 3-hydroxyanthranilic acid oxygenase | Quinolinic Acid (QUIN) | Precursor for the de novo synthesis of NAD+. researchgate.netwikipedia.org |
A smaller but critically important fraction of the L-tryptophan derived from the ethyl ester serves as the exclusive precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). wikipedia.orgnih.govmentalhealth.com This conversion occurs in a two-step process:
Hydroxylation: Tryptophan hydroxylase (TPH), the rate-limiting enzyme in this pathway, converts L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). nih.govfrontiersin.org The activity of TPH is dependent on the availability of tryptophan in the brain. nih.gov
Decarboxylation: Aromatic L-amino acid decarboxylase then rapidly converts 5-HTP into serotonin. nih.govnih.gov
Serotonin itself is a precursor for the hormone melatonin (B1676174) (N-acetyl-5-methoxytryptamine), which is primarily synthesized in the pineal gland. wikipedia.org The synthesis of melatonin from serotonin involves two enzymatic steps, including the action of N-acetyltransferase and 5-hydroxyindole-O-methyltransferase. wikipedia.org Because L-tryptophan is the initial substrate for this entire chain, its availability can influence the levels of both serotonin and melatonin. wikipedia.orgnih.govyoutube.com
Beyond its conversion to L-tryptophan, the compound itself, tryptophan ethyl ester (TEE), has been identified as a metabolic derivative in certain contexts. For instance, TEE has been detected in fermented beverages like wine, where it is considered one of the most abundant tryptophan derivatives. nih.gov Research suggests that yeast may play a role in its biosynthesis during fermentation. nih.gov The specific biological properties and metabolic fate of these naturally occurring TEE isomers are still under investigation to be fully elucidated. nih.gov
Interactions with Biological Systems and Cellular Mechanisms
The chemical structure of this compound influences how it moves across biological membranes, which is a critical factor for its bioavailability and subsequent metabolic effects.
One of the key advantages of the ethyl ester form of L-tryptophan is its potential for improved bioavailability and ability to cross cellular membranes, including the blood-brain barrier. chemimpex.com This enhanced permeation is attributed to its increased lipophilicity compared to the parent L-tryptophan molecule. chemimpex.com
The transport of L-tryptophan itself across cell membranes is a complex process involving multiple amino acid transporter systems. nih.gov Studies in human fibroblast cells have shown that tryptophan is transported by several carriers that are active at different substrate concentrations. nih.gov The system-L transporter, particularly the LAT1 isoform, has been identified as a major transporter for tryptophan uptake at both low and high concentrations. nih.gov
While direct transport studies on L-Tryptophan ethyl ester are less common, its structural properties suggest it may interact differently with these transporters or cross membranes via passive diffusion more readily than L-tryptophan. Research on cell-penetrating peptides has highlighted the important role of tryptophan residues in mediating membrane interaction and cellular uptake, with their indole (B1671886) side chains anchoring the molecules to the lipid bilayer. wikipedia.orgnih.gov The esterification of L-tryptophan could potentially enhance this interaction, facilitating its passage into cells where it can be hydrolyzed to release L-tryptophan. For example, some research has shown that L-tryptophan ethyl ester can dilate small arteries by acting on vascular smooth muscle cells, indicating its ability to permeate these tissues and exert a biological effect. nih.gov
Table 2: Summary of Transport Characteristics
| Compound | Key Transport Mechanisms | Membrane Interaction Notes |
| L-Tryptophan | Facilitated diffusion via amino acid transporters (e.g., System-L, LAT1). nih.gov | Transport is competitive with other large neutral amino acids. wikipedia.org |
| This compound | Potentially enhanced passive diffusion due to increased lipophilicity. chemimpex.com Interaction with amino acid transporters is also possible. | The ester group may facilitate deeper or more favorable interaction with the lipid bilayer, enhancing permeation before hydrolysis. nih.gov |
Modulation of Neurotransmitter Systems
This compound, as a derivative of the essential amino acid L-Tryptophan, is a compound of significant interest in neurochemical research. Its structure allows it to participate in and influence critical pathways involved in neurotransmitter synthesis.
The primary mechanism by which this compound is understood to modulate neurotransmitter systems is through its role as a precursor to serotonin (5-hydroxytryptamine, 5-HT). chemimpex.comnih.gov L-Tryptophan is an essential amino acid that serves as the initial substrate for the synthesis of serotonin in the brain and other tissues. nih.govwikipedia.org The synthesis pathway is initiated by the enzyme tryptophan hydroxylase, which converts tryptophan to 5-hydroxytryptophan (5-HTP). This step is the rate-limiting factor in serotonin production. nih.gov Subsequently, 5-HTP is decarboxylated to form serotonin.
Given that the availability of tryptophan in the brain directly influences the rate of serotonin synthesis, compounds that increase tryptophan levels are subjects of intense study. nih.govnih.gov this compound is utilized in neuroscience research as a readily available form of the precursor L-Tryptophan to investigate serotonin production and its effects on mood and behavior. chemimpex.com
The transport of L-Tryptophan into the brain is a critical and regulated process. It crosses the blood-brain barrier via the large neutral amino acid (LNAA) transporter, also known as system-L, with the LAT1 isoform being a major facilitator. nih.govnih.gov This transporter is also responsible for carrying other amino acids, leading to competition for uptake. wikipedia.org
This compound presents a potential advantage in this context. The esterification of L-Tryptophan to its ethyl ester form is known to improve properties such as solubility when compared to the parent amino acid. chemimpex.com This enhanced lipophilicity may facilitate more efficient passage across biological membranes, including the blood-brain barrier. This characteristic suggests a potential to bypass or more effectively compete for transport mechanisms, which could be particularly relevant in conditions where the function of the LAT1 transporter is compromised or saturated. By providing a more bioavailable form of the serotonin precursor, it offers a valuable tool for ensuring substrate availability for neurotransmitter synthesis in research settings. chemimpex.com
Enzymatic Substrate and Inhibitor Studies
The interaction of this compound with various enzymes has been a subject of biochemical investigation, revealing its capacity to act as a substrate and an interactor in several key metabolic pathways.
Tryptophan synthase is an enzyme complex, typically an α2β2 tetramer, that catalyzes the final two steps in the biosynthesis of L-tryptophan. wikipedia.org The beta-subunit (TrpB) is specifically responsible for the irreversible condensation of indole and L-serine to form L-tryptophan. wikipedia.orgnih.gov The enzyme's natural substrates for this reaction are indole and L-serine. nih.gov While research has shown that tryptophan synthase can accept certain indole analogues to produce corresponding tryptophan analogues, the primary function of the beta-subunit is synthesis, not degradation. wikipedia.org There is no direct evidence from the available research to indicate that this compound, an esterified form of the enzyme's product, serves as a substrate for the tryptophan synthase beta-subunit's synthetic reaction.
Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, the major route of L-tryptophan catabolism. nih.govnih.govnih.gov This reaction involves the oxidative cleavage of the indole ring of tryptophan to form N-formylkynurenine. nih.gov Research has demonstrated that IDO possesses a very broad substrate specificity. nih.gov It is capable of catalyzing the oxidation of not only L-Tryptophan but also a variety of other tryptophan analogues. nih.gov For example, 1-methyl-L-tryptophan is a known substrate for human IDO. nih.gov This wide acceptance of substituted tryptophans strongly suggests that this compound can also function as a substrate for IDO, being metabolized along the kynurenine pathway.
Alpha-chymotrypsin is a serine protease, a type of digestive enzyme, that preferentially cleaves peptide bonds adjacent to aromatic amino acids such as tryptophan, tyrosine, and phenylalanine. drugbank.com Studies have investigated the interaction between chymotrypsin (B1334515) and tryptophan derivatives. Research on the closely related compound, tryptophan methyl ester, revealed that it binds with significant affinity to a site that has structural similarities to the catalytic site of chymotrypsin. nih.gov One study found the affinity of tryptophan methyl ester for a specific binding protein to be 3.7 x 10⁻⁴ M, which is very close to the affinity of chymotrypsin itself for the substrate (10⁻⁴ M). nih.gov Notably, the same research highlights that chymotrypsin binds tryptophan esters with a higher affinity than it does for unmodified L-tryptophan, suggesting a specific and strong interaction. nih.gov This indicates that this compound is a potent interactor with and likely a substrate for alpha-chymotrypsin.
Interactive Data Table: Summary of Enzymatic Interactions
| Enzyme | Native Substrate(s) | Interaction with this compound | Supporting Evidence |
| Tryptophan Synthase (Beta-Subunit) | Indole + L-Serine | Unlikely to be a substrate for the synthetic reaction. | The enzyme's function is to synthesize L-Tryptophan; the ethyl ester is a derivative of the product. wikipedia.orgnih.gov |
| Indoleamine 2,3-Dioxygenase (IDO) | L-Tryptophan | Likely serves as a substrate. | IDO has broad substrate specificity for tryptophan analogues. nih.govnih.gov |
| Alpha-Chymotrypsin | Peptide bonds after aromatic amino acids | Acts as a substrate with high affinity. | Chymotrypsin binds tryptophan esters with higher affinity than L-Tryptophan itself. nih.gov |
Influence on Calcium Channels
Research has demonstrated that this compound exerts a direct influence on calcium channels, specifically voltage-operated calcium channels (VOCCs). nih.govnih.gov Studies on vascular smooth muscle cells (VSMCs) from small mesenteric arteries have shown that this compound inhibits the currents flowing through these channels in a dose-dependent manner. nih.gov
The mechanism involves the blockade of L-type VOCCs, which are crucial for the influx of calcium that triggers muscle contraction. nih.gov By inhibiting these channels, this compound effectively reduces the amount of intracellular calcium available for the contractile process, leading to muscle relaxation. nih.govnih.gov The inhibitory concentration (IC50) for this effect in the VSMCs of mesenteric arteries was found to be 12 µM, with a maximal inhibition (Imax) of 90%. nih.gov These findings pinpoint the blockade of VOCCs as a primary biochemical mechanism for the compound's vascular effects. nih.govnih.gov
Pharmacological Activities and Mechanisms of Action
Cardiovascular Effects and Vasodilation Mechanisms
The blockade of voltage-operated calcium channels by this compound is directly responsible for its significant cardiovascular effects. nih.gov Acute administration of the compound in animal models resulted in a rapid, transient, and dose-dependent decrease in mean arterial pressure (MAP) and heart rate. nih.govnih.gov This hypotensive effect is attributed to the compound's ability to induce vasodilation, preferentially relaxing resistance vessels like small mesenteric arteries over conduit vessels such as the aorta. nih.govnih.gov
The vasodilation is achieved through an endothelium-independent mechanism, meaning it acts directly on the vascular smooth muscle rather than relying on signals from the endothelial lining of the blood vessels. nih.gov In isolated mesenteric artery rings, this compound effectively decreased tension responses induced by both phenylephrine (B352888) and potassium chloride. nih.govnih.gov The potency of this effect was notably higher in mesenteric arteries (IC50 of 17 µM) compared to the aorta (IC50 of 2 mM), highlighting its targeted action on resistance vessels. nih.gov
Table 1: Inhibitory Concentrations of this compound on Vascular Tissues
| Vascular Tissue | Parameter | Value | Reference |
|---|---|---|---|
| Vascular Smooth Muscle Cells (Mesenteric Artery) | IC50 for VOCC Inhibition | 12 µM | nih.gov |
| Mesenteric Artery Rings | IC50 for Relaxation (KCl-induced contraction) | 17 µM | nih.gov |
| Aortic Rings | IC50 for Relaxation (KCl-induced contraction) | 2 mM | nih.gov |
Potential in Mood Disorders and Mental Well-being
This compound is a derivative of the essential amino acid L-Tryptophan, which serves as the sole metabolic precursor to the neurotransmitter serotonin. chemimpex.comnih.gov Serotonin is a critical regulator of mood, and its depletion has been linked to various psychiatric conditions, including depression and anxiety. nih.govnih.gov The therapeutic potential of this compound in mood disorders stems from its role as a more soluble and potentially more bioavailable form of L-Tryptophan, which can enhance serotonin synthesis in the brain. chemimpex.com By increasing the availability of the foundational building block for serotonin, this compound is investigated for its utility in formulations aimed at supporting mental well-being and alleviating symptoms of mood disorders. chemimpex.com
Role in Sleep Regulation
The influence of this compound on sleep is intrinsically linked to its function as a precursor molecule. chemimpex.com The parent compound, L-Tryptophan, is converted in the body not only to serotonin but subsequently to melatonin. healthline.com Melatonin is a hormone that plays a central role in regulating the body's sleep-wake cycle. healthline.com Studies on L-Tryptophan have shown that increasing its levels can lead to a corresponding rise in both serotonin and melatonin, which can improve sleep latency and duration. healthline.comnih.gov As a derivative with enhanced solubility, this compound is explored in supplements and pharmaceutical formulations designed to improve sleep quality by boosting the natural production of these key sleep-regulating neurochemicals. chemimpex.com
Investigational Therapeutic Applications
One of the most significant investigational applications of this compound is in the management of Hartnup disease. nih.govnih.gov This rare genetic disorder is characterized by a defect in the transport of neutral amino acids, including tryptophan, across the intestinal and kidney epithelia. rarediseases.orgmsdmanuals.com This leads to low serum and cerebrospinal fluid levels of tryptophan, resulting in insufficient production of niacin and serotonin, which can cause symptoms like a pellagra-like rash and neurological issues. nih.govnih.gov
Because L-Tryptophan ethyl ester is a more lipid-soluble derivative, it can bypass the defective amino acid transport system responsible for Hartnup disease. nih.govnih.gov A case study demonstrated that oral administration of L-Tryptophan ethyl ester to a child with the disease led to a prompt and significant increase in serum tryptophan concentrations, from a baseline of 20 +/- 6 µM to a peak of 555 µM after a single challenge. nih.gov Sustained treatment normalized both serum and cerebrospinal fluid tryptophan levels and increased the concentration of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the cerebrospinal fluid. nih.govnih.gov This biochemical improvement was accompanied by clinical benefits, including the resolution of chronic diarrhea and a significant increase in body weight. nih.gov This demonstrates the compound's effectiveness at circumventing the specific metabolic defect in Hartnup disease. nih.govrarediseases.org
Table 2: Biochemical Changes with L-Tryptophan Ethyl Ester Therapy in Hartnup Disease
| Biochemical Marker | Baseline Level | Level After Sustained Treatment | Reference |
|---|---|---|---|
| Serum Tryptophan | 20 +/- 6 µM | 66 +/- 15 µM | nih.gov |
| Cerebrospinal Fluid Tryptophan | 1.0 +/- 0.2 µM | 2.3 µM (mean) | nih.gov |
| Cerebrospinal Fluid 5-HIAA | 21 +/- 2 ng/ml | 33 ng/ml (mean) | nih.gov |
Potential Antiepileptic Activity of Derivatives
Research into the derivatives of L-Tryptophan has uncovered potential avenues for antiepileptic therapies. The focus of these investigations is not on L-Tryptophan itself, but on its metabolic products within the kynurenine pathway. nih.govnih.gov This pathway is the primary route for tryptophan degradation in the body. mdpi.com
One key metabolite, kynurenic acid (KYNA), is an endogenous neuromodulator that can inhibit excitatory amino acid receptors. nih.govmdpi.com Since hyperexcitability of these receptors, particularly glutamate receptors, is a factor in epilepsy, KYNA's ability to suppress this activity suggests it could be a therapeutic tool. mdpi.com Studies in animal models of temporal lobe epilepsy and infantile spasms have shown that imbalances in the kynurenine pathway are linked to seizure activity. nih.govmdpi.com For instance, in a rat model of temporal lobe epilepsy, a reduction in the synthesis of KYNA was observed in the hippocampus. mdpi.com Conversely, treatments that elevated hippocampal kynurenic acid were effective in reducing spasms in an animal model of infantile spasms. nih.gov
Furthermore, studies in human patients with complex partial seizures and infantile spasms have revealed alterations in the cerebrospinal fluid (CSF) concentrations of kynurenine pathway metabolites. nih.govmq.edu.au In infants with epileptic spasms, a significant decrease in CSF kynurenic acid was observed compared to controls. mq.edu.au These findings suggest that modulating the tryptophan-kynurenine pathway, and specifically enhancing the production of neuroprotective metabolites like kynurenic acid, could be a viable strategy for new antiepileptic treatments. nih.govmq.edu.au L-Tryptophan derivatives are therefore considered important tools in the research and development of such novel therapies.
Anti-inflammatory and Analgesic Prodrug Development
This compound is explored in the context of prodrug development, a strategy used to optimize the delivery and reduce the side effects of established drugs. A prodrug is an inactive precursor that is converted into a pharmacologically active drug within the body. nih.gov For non-steroidal anti-inflammatory drugs (NSAIDs), a major limitation is their potential to cause gastrointestinal toxicity. The development of ester prodrugs, which mask the free carboxylic acid group responsible for this irritation, is a common approach to mitigate this issue. nih.govresearchgate.net
Amino acid esters, including derivatives of L-Tryptophan, are considered for creating these prodrugs. The ester linkage can be designed to be stable until it reaches the bloodstream, where plasma esterases hydrolyze it to release the active NSAID. researchgate.net This approach has been investigated for various NSAIDs, including flurbiprofen (B1673479) and indomethacin. researchgate.netnih.gov For example, a study on flurbiprofen ester prodrugs showed that varying the ester group altered hydrolysis rates and significantly reduced the ulcer index in rats. researchgate.net
While not a direct anti-inflammatory agent itself, L-Tryptophan ethyl ester has demonstrated pharmacological activity. In one study, it was shown to cause vasodilation in small mesenteric arteries by inhibiting voltage-operated calcium channels, an effect that lowered blood pressure in rats. nih.gov This intrinsic activity of the ester, combined with its potential as a promoiety, highlights the multifaceted role L-Tryptophan derivatives can play in drug design. The synthesis of a prodrug linking nalidixic acid with L-Tryptophan methyl ester further demonstrates the application of this concept for targeted drug delivery. researchgate.net
Anticancer Activity Research
The role of L-Tryptophan and its derivatives in oncology is an active area of research, focusing on the dependence of cancer cells on this essential amino acid. One therapeutic strategy involves the depletion of L-Tryptophan, which can lead to the destruction of tumor cells. scivisionpub.com Enzymes that degrade L-Tryptophan, such as Tryptophan Side-Chain Oxidase (TSO), have shown antineoplastic activity in both in vitro and in vivo models, affecting the proliferation and migration of tumor cells. scivisionpub.com
Specific esters of L-Tryptophan have also been evaluated for direct anticancer effects. L-Tryptophan methyl ester hydrochloride, a related compound, was reported to have antitumor activity against MDA-MB-231 breast cancer cells, which may be linked to its ability to inhibit cell proliferation. biosynth.com
In another approach, L-Tryptophan was used to functionalize nanoparticles for enhanced biological activity. Tungsten oxide (WO₃) nanoparticles decorated with L-Tryptophan exhibited significant anticancer effects against multiple cancer cell lines, including MCF-7 (breast), Caco-2 (colon), and HepG-2 (liver). mdpi.com These functionalized nanoparticles showed high selectivity for cancer cells while remaining safe for normal cells. The study found that treatment with these nanoparticles suppressed the expression of the E2F2 and Bcl-2 genes, which are involved in cell proliferation and survival, while up-regulating the tumor suppressor gene p53. mdpi.com
Immunomodulatory Effects
Tryptophan metabolism is a critical regulator of the immune system, primarily through the kynurenine pathway. nih.govnih.gov This pathway is activated during inflammation and in the tumor microenvironment, leading to the production of several bioactive metabolites that can modulate immune responses. nih.govresearchgate.net The enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are the rate-limiting steps in this pathway and are induced by pro-inflammatory signals. nih.gov
The depletion of tryptophan and the accumulation of its catabolites, such as kynurenine, have profound effects on immune cells. These metabolites can suppress T-cell proliferation and induce the differentiation of immunosuppressive regulatory T-cells (Tregs). researchgate.netresearchgate.net This mechanism is a key way that tumors evade immune destruction. researchgate.net By creating an immunosuppressive microenvironment, cancer cells can protect themselves from the body's immune attack. researchgate.net
Some tryptophan metabolites function as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor that controls genes associated with immune regulation. researchgate.net The gut microbiota also plays a role, as it can degrade tryptophan into specific metabolites like indole, which contributes to maintaining intestinal immune homeostasis. nih.govresearchgate.net The complex interplay between tryptophan metabolism, immune cells, and the microbiota highlights its central role in controlling inflammation and immunity in both health and diseases like cancer. nih.govfrontiersin.org
Preclinical Research Models and In Vitro Studies
Cell Line-Based Assays (e.g., HT-29 Human Colon Carcinoma Cells)
Cell line-based assays are a fundamental tool in preclinical research for evaluating the potential anticancer effects of new compounds. The HT-29 human colon adenocarcinoma cell line is a widely used model for this purpose. nih.govmdpi.com HT-29 cells are valuable because they can be used to assess various aspects of cancer biology, including cytotoxicity, cell viability, and the mechanisms of drug action. mdpi.com
Researchers use HT-29 cells to determine the efficacy of single agents and combination therapies. For instance, studies have evaluated the synergistic effects of combining conventional chemotherapeutics like 5-fluorouracil (B62378) (5-FU) with other agents, such as CNS drugs or natural products like propolis, on HT-29 cell viability. nih.govmdpi.com These assays typically involve treating the cells with the compound(s) of interest at various concentrations and then measuring cell survival using methods like the MTT or SRB assays. nih.gov
While direct studies of this compound on HT-29 cells are not prominently documented in the reviewed literature, this cell line remains a relevant and standard model for the initial screening of its potential cytotoxic and pro-apoptotic activity, as has been done for related compounds. For example, nanoparticles functionalized with L-Tryptophan have been tested against other colon cancer cell lines like Caco-2, demonstrating the applicability of such research. mdpi.com The HT-29 line, with its well-characterized p53 mutation, also allows for the investigation of a compound's mechanism of action in relation to specific genetic backgrounds. mdpi.com
Animal Models in Pharmacological Evaluation
Animal models are essential for evaluating the in vivo pharmacological effects of compounds like this compound. These models allow researchers to study a substance's systemic effects, such as its impact on blood pressure, as well as its potential therapeutic efficacy in disease models.
One key study utilized male Sprague-Dawley rats to investigate the vascular effects of L-Tryptophan ethyl ester. nih.gov In this model, intravenous administration of the compound was found to cause a rapid, dose-dependent decrease in mean arterial pressure and heart rate. This hypotensive effect was attributed to the compound's ability to block voltage-operated calcium channels, leading to the relaxation of resistance blood vessels. nih.gov
Other studies have used rat models to explore the behavioral effects of L-Tryptophan and its derivatives. For example, research has examined the impact of L-Tryptophan on muricidal (mouse-killing) behavior and on learning in rats with altered hormone levels. nih.govnih.gov Furthermore, animal models of epilepsy have been crucial in linking the metabolism of tryptophan to seizure control, demonstrating that modulating this pathway can have antiepileptic effects. nih.gov
The table below summarizes key findings from a pharmacological study using an animal model.
| Compound | Animal Model | Key Findings | Mechanism of Action |
| L-Tryptophan ethyl ester | Male Sprague-Dawley Rats | Dose-dependent decrease in mean arterial pressure and heart rate. nih.gov | Blockade of voltage-operated calcium channels in vascular smooth muscle. nih.gov |
These studies underscore the importance of animal models in characterizing the pharmacological profile of L-Tryptophan ethyl ester and its derivatives, providing critical data that bridge the gap between in vitro assays and potential clinical applications.
Organ/Tissue Slice Experiments
Research utilizing isolated organ and tissue preparations has been instrumental in elucidating the direct pharmacological actions of this compound on vascular tissues. These experiments allow for the study of the compound's effects in a controlled environment, independent of systemic physiological variables.
A key study investigated the vascular effects of L-Tryptophan ethyl ester (L-Wee) on isolated aortic rings and small mesenteric arteries from male Sprague-Dawley rats. nih.govnih.gov The findings from this research demonstrated that while L-Tryptophan ethyl ester did not affect the basal tone of these vascular preparations, it exhibited significant, concentration-dependent relaxation of tissues pre-contracted with phenylephrine or potassium chloride (KCl). nih.gov
The relaxant effect of L-Tryptophan ethyl ester was found to be endothelium-independent, as the removal of the endothelium did not alter the compound's efficacy. nih.govnih.gov This suggests that the vasodilatory action is a direct effect on the vascular smooth muscle cells.
Notably, the study revealed that L-Tryptophan ethyl ester was significantly more potent in relaxing the smaller resistance vessels (mesenteric arteries) compared to the larger conduit vessels (aorta). nih.gov The half-maximal inhibitory concentration (IC50) for the relaxation of mesenteric arteries was substantially lower than that for the aorta, indicating a preferential effect on the microvasculature. nih.gov
Further investigation in this study using patch-clamp techniques on vascular smooth muscle cells isolated from mesenteric arteries revealed that L-Tryptophan ethyl ester directly inhibited voltage-operated calcium channels (VOCCs). nih.govnih.gov This blockade of calcium influx into the smooth muscle cells is the proposed mechanism underlying the observed vasodilation. nih.gov
The rapid and transient nature of the vasodilation observed in these tissue slice experiments, particularly in the mesenteric arteries, led researchers to suggest that L-Tryptophan ethyl ester may induce a feedback activation of enzymes involved in its metabolism or its extrusion from the cells. nih.gov
In hamster small intestinal epithelium, supraphysiological concentrations of L-Tryptophan have been shown to elicit alterations in cytoskeletal structure and increase macromolecular permeability. nih.gov These effects were noted to be dependent on sodium-coupled transport across the apical membrane of the intestinal absorptive cells. nih.gov While this study focused on the parent amino acid, it provides context for the potential intestinal effects of related compounds.
The following interactive data tables summarize the key findings from the vascular tissue slice experiments:
Table 1: Effect of L-Tryptophan Ethyl Ester on Pre-Contracted Rat Vascular Tissues
| Tissue Preparation | Pre-Contracting Agent | Observed Effect | Endothelium Dependence |
| Aortic Rings | Phenylephrine, KCl | Concentration-dependent relaxation | Independent |
| Mesenteric Arteries | Phenylephrine, KCl | Concentration-dependent relaxation | Independent |
Table 2: Potency of L-Tryptophan Ethyl Ester in Inducing Relaxation of Rat Vascular Tissues
| Tissue Preparation | IC50 Value (µM) |
| Aortic Rings | 2000 |
| Mesenteric Arteries | 17 |
Table 3: Mechanistic Findings of L-Tryptophan Ethyl Ester in Vascular Smooth Muscle Cells
| Cell Type | Experimental Technique | Key Finding |
| Mesenteric Artery Smooth Muscle Cells | Patch-clamp | Inhibition of Voltage-Operated Calcium Channel (VOCC) currents |
Advanced Analytical and Research Techniques
Spectroscopic Characterization
Spectroscopy is a cornerstone in the analysis of L-Tryptophan ethyl ester hydrochloride, utilizing the interaction of electromagnetic radiation with the molecule to elucidate its structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule. While specific chemical shift values can vary slightly based on the solvent and instrument parameters, the ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to the protons of the ethyl group (a quartet and a triplet), the protons on the alpha-carbon and beta-carbon of the amino acid backbone, and the distinct aromatic protons of the indole (B1671886) ring. For comparison, the parent compound, L-Tryptophan, shows characteristic shifts for its protons in various deuterated solvents like DMSO-d₆. chemicalbook.com For instance, in L-Tryptophan, the indole N-H proton typically appears as a broad singlet at a high chemical shift (around 11 ppm), while the aromatic protons resonate between 7 and 8 ppm. chemicalbook.comlgcstandards.com The esterification to the ethyl ester introduces new signals for the ethyl group, typically a quartet around 4.1-4.2 ppm and a triplet around 1.2 ppm, which are absent in the spectrum of L-Tryptophan. Analytical service providers confirm the identity of this compound using techniques including ¹H-NMR at frequencies such as 400 MHz. klivon.com
Table 1: Representative ¹H NMR Data for L-Tryptophan and Related Compounds Note: This table provides example data for comparative purposes. Actual chemical shifts for this compound may vary.
| Compound | Proton | Approximate Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| L-Tryptophan chemicalbook.com | Indole N-H | ~10.96 | DMSO-d₆ |
| Aromatic C-H | 7.0 - 7.6 | ||
| α-CH | ~3.55 | ||
| β-CH₂ | ~3.0 - 3.3 | ||
| This compound (Expected) | Ethyl -OCH₂- | ~4.1-4.2 (quartet) | Varies (e.g., DMSO-d₆, D₂O) |
| Ethyl -CH₃ | ~1.2 (triplet) |
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. The monoisotopic mass of the compound is 268.097855 Da. chemspider.com
Gas Chromatography-Mass Spectrometry (GC-MS) has been used for its analysis, with instruments such as the HP G1800A GCD or VG 12-250 being employed. chemcd.com More advanced techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (HPLC-MS/MS) are frequently used for the sensitive and selective detection of tryptophan derivatives in complex matrices. klivon.comrsc.org In electrospray ionization (ESI) MS, L-Tryptophan ethyl ester typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns in MS/MS can be used to confirm the structure, often showing a characteristic loss of the ethyl ester group or fragments related to the indole ring. For instance, in the analysis of tryptophan metabolites, specific precursor-to-product ion transitions are monitored for quantification, such as m/z 233 → 216 for L-tryptophan ethyl ester (TRPEE). rsc.org
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇ClN₂O₂ | chemspider.com |
| Average Mass | 268.741 Da | chemspider.com |
| Monoisotopic Mass | 268.097855 Da | chemspider.com |
| Common MS Technique | Electrospray Ionization (ESI) | rsc.org |
| Example MS/MS Transition | m/z 233 → 216 | rsc.org |
Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum provides a molecular fingerprint that is valuable for identification. Data for this compound is available from attenuated total reflectance (ATR) IR spectroscopy using instruments like the Bruker Tensor 27 FT-IR. chemcd.com The spectrum will display characteristic absorption bands for the various functional groups. For comparison, the parent L-tryptophan shows a strong N-H stretching vibration from the indole ring around 3400 cm⁻¹. The esterification of the carboxylic acid to an ethyl ester results in the appearance of a strong carbonyl (C=O) stretching band, typically around 1730-1750 cm⁻¹, which is a key diagnostic peak for this derivative. Other characteristic peaks include N-H stretching from the protonated amine hydrochloride, C-H stretching from the aliphatic and aromatic portions, and C=C stretching from the indole ring.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule, primarily in the conjugated indole ring system. The UV spectrum of this compound is dominated by the chromophore of the indole ring. The parent L-tryptophan exhibits a UV absorption spectrum with a primary band largely attributed to a single electronic transition from the ground state to the ¹Lb excited state. sielc.com It typically shows absorption maxima around 280 nm, with a shoulder near 290 nm, and another strong absorption band at shorter wavelengths, around 220 nm. researchgate.net Since the ethyl ester group is not a chromophore in this region, the UV-Vis spectrum of this compound is expected to be very similar to that of L-tryptophan. This technique is often used in conjunction with HPLC for detection and quantification.
Table 3: Typical UV Absorption Maxima for the Tryptophan Chromophore
| Compound | Absorption Maxima (λmax) | Source |
|---|---|---|
| L-Tryptophan | ~280 nm, ~220 nm | researchgate.net |
| This compound (Expected) | Similar to L-Tryptophan | Inferred from chromophore structure |
A related and more routinely reported measure of chirality is the specific optical rotation. For this compound, a specific rotation of [α]20/D = +10 ± 1° (c = 2% in H₂O) has been reported, confirming its optical activity. chemimpex.com Another source reports a value of +7 ± 2° (c=1 in water).
Chromatographic Separations
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of this compound. These techniques are widely cited in product specifications, with purity levels often determined to be ≥95.0% or ≥99% by HPLC. chemimpex.com
Reversed-phase HPLC is a common mode used for analysis. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like trifluoroacetic acid for improved peak shape. klivon.com The development of HPLC methods is crucial for separating the main compound from any impurities, including potential starting materials or by-products from its synthesis. The versatility of HPLC allows for its coupling with various detectors, such as UV-Vis and Mass Spectrometry, for comprehensive analysis. klivon.comrsc.org For example, an analytical method for the simultaneous quantification of tryptophan (TRP) and tryptophan ethyl ester (TEE) in wine was developed using solid-phase extraction (SPE) followed by HPLC with fluorescence or mass spectrometry detection. klivon.com
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and for the quantitation of this compound. nih.govscielo.br This method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For this compound, reversed-phase HPLC is commonly employed, typically using a C18 column. nih.govscielo.br
In this setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. A mobile phase, often a mixture of an aqueous buffer (like sodium acetate) and an organic solvent (like acetonitrile), is pumped through the column under high pressure. nih.govscielo.br The components are separated based on their hydrophobicity, and a detector, commonly a UV spectrophotometer set at a specific wavelength (e.g., 267 or 280 nm) to detect the indole ring of tryptophan, measures the concentration of the compound as it elutes from the column. scielo.br The purity is determined by comparing the area of the main peak corresponding to this compound against the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of ≥99% as determined by HPLC. chemimpex.com
A typical HPLC method for a related compound, L-tryptophan, is summarized in the table below, illustrating the common parameters.
| Parameter | Condition |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | C18 column (e.g., 150 x 4.6 mm) scielo.br |
| Mobile Phase | Isocratic or gradient elution with aqueous buffer and organic solvent (e.g., 5 mM sodium acetate (B1210297) and acetonitrile (92:8, v/v)) scielo.br |
| Detection | UV Spectrophotometry (e.g., at 267 nm) scielo.br |
| Application | Purity assessment and quantitation in raw materials and pharmaceutical formulations. |
Chiral HPLC for Enantiomeric Excess Determination
Since this compound is a chiral molecule, distinguishing it from its D-enantiomer is crucial, as different enantiomers can have varied biological activities. heraldopenaccess.us Chiral HPLC is the definitive method for this purpose, allowing for the separation of enantiomers and the determination of enantiomeric excess (ee). heraldopenaccess.usuma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. nih.gov For tryptophan derivatives, CSPs based on macrocyclic antibiotics, crown ethers, or Cinchona alkaloids have proven effective. nih.govnih.gov The mobile phase composition, including the type of organic modifier, additives, and pH, is optimized to achieve baseline separation of the L- and D-enantiomer peaks. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers, which is a critical quality attribute in pharmaceutical applications. gimitec.com Supercritical Fluid Chromatography (SFC) with a chiral column is also an emerging, powerful alternative for rapid and sensitive ee determination. gimitec.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective qualitative method for analyzing this compound. niscpr.res.in It is often used to monitor the progress of chemical reactions, identify compounds in a mixture, and assess purity preliminarily. The technique involves spotting a solution of the compound onto a stationary phase, such as a silica (B1680970) gel plate, and developing the plate in a sealed chamber with a suitable mobile phase. niscpr.res.in
For tryptophan and its derivatives, a mixture of solvents like water, heptane, and n-pentanol can be used as the mobile phase. niscpr.res.in After development, the separated spots are visualized. Since tryptophan derivatives are often colorless, visualization can be achieved by spraying the plate with a reagent like ninhydrin, which reacts with the primary amine group to produce a colored spot, or by observing the plate under UV light (e.g., 365 nm), which causes the indole moiety to fluoresce. niscpr.res.innih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the compound by comparing it to a standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomic Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the identification and quantification of this compound and its metabolites in complex biological samples like plasma, urine, or cell culture media. waters.comresearchgate.net This method couples the powerful separation capabilities of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.gov
After chromatographic separation, the eluent is introduced into the mass spectrometer's ion source (e.g., electrospray ionization or ESI), where the molecules are ionized. waters.comresearchgate.net The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion corresponding to the compound of interest is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. waters.comnih.gov LC-MS/MS is the gold standard for metabolomic studies investigating the pathways of tryptophan metabolism. researchgate.netresearchgate.net
| Parameter | Technique Details |
| Separation | Ultra-High-Performance Liquid Chromatography (UPLC) with a C18 column. waters.com |
| Ionization | Electrospray Ionization (ESI) in positive mode. waters.comresearchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS). |
| Mode | Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. waters.com |
| Application | Quantification of the compound and its metabolites in biological fluids for pharmacokinetic and metabolomic studies. researchgate.netnih.gov |
In Vitro Assays and Bioanalytical Methods
To understand the biological effects of this compound at a cellular level, various in vitro assays are employed.
Cell Viability and Cytotoxicity Assays (e.g., MTS Method)
Cell viability and cytotoxicity assays are fundamental tools to assess the effects of a compound on cells in vitro. The MTS assay is a common colorimetric method used to determine the number of viable cells in a culture. nih.gov This assay measures the metabolic activity of cells, which is typically proportional to the cell number.
The principle involves the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by mitochondrial dehydrogenases in living cells. nih.gov This enzymatic reaction, which occurs only in metabolically active cells, converts the MTS into a soluble, colored formazan (B1609692) product that can be quantified by measuring its absorbance, typically around 490 nm. nih.gov To test a compound like this compound, cells would be incubated with varying concentrations of the substance. A decrease in the formazan signal compared to untreated control cells could indicate a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect. nih.gov
Enzymatic Activity Assays
Assays measuring enzyme activity are crucial for studying how this compound interacts with specific enzymes, either as a substrate, inhibitor, or modulator.
Enzymatic Activity Assays
This compound can be utilized in enzymatic activity assays to probe the function of enzymes involved in amino acid and tryptophan metabolism. chemimpex.com For instance, it could serve as a potential substrate for esterases or proteases. It can also be used in studies of key enzymes in the serotonin (B10506) synthesis pathway, such as tryptophan hydroxylase, which is the rate-limiting enzyme. nih.gov
A typical enzymatic assay involves incubating the purified enzyme with the substrate (in this case, potentially this compound) under controlled conditions (pH, temperature). The reaction is monitored by measuring either the rate of disappearance of the substrate or the rate of appearance of a product over time. nih.govnih.gov This can be achieved using various detection methods, including spectrophotometry, fluorescence, or chromatography. For example, a radioenzymatic assay for tryptophan hydroxylase measures the formation of tritiated water ([3H]H2O) from a tritiated tryptophan substrate. nih.gov Such assays are vital for elucidating metabolic pathways and for screening potential enzyme inhibitors.
Permeation and Transport Studies (e.g., Artificial Wall Lipid Membranes)
The esterification of L-Tryptophan to L-Tryptophan ethyl ester significantly alters its physicochemical properties, particularly its lipophilicity, which has profound implications for its transport across biological and artificial membranes. The increased lipid solubility of the ethyl ester derivative allows it to circumvent specific transport defects. nih.govresearchgate.net A notable example is in Hartnup disease, a condition characterized by defective gastrointestinal and renal transport of neutral amino acids, including tryptophan. nih.govresearchgate.net In a clinical study, oral administration of L-Tryptophan ethyl ester to a child with Hartnup disease led to a prompt and substantial increase in serum tryptophan levels, whereas L-Tryptophan itself produced only a modest and brief rise. nih.govresearchgate.net This demonstrates that the ester form can bypass the defective neutral amino acid transport system. nih.govresearchgate.net
The principles underlying this enhanced permeation are studied using various in vitro models, including artificial lipid membranes. These models, such as the parallel artificial membrane permeability assay (PAMPA), are widely used to assess the passive transport of drug candidates. mdpi.com Artificial membranes can be created from various lipid solutions applied to filter supports, providing a means to study how formulation components affect permeability. nih.govnih.gov Research on L-Tryptophan's interaction with lipid membranes shows it has a strong preference for the lipid-water interface, which can influence membrane properties like acyl chain packing. scirp.org The esterification to an ethyl ester enhances this lipophilic character, facilitating its partitioning into and diffusion across lipid bilayers, a mechanism crucial for its enhanced absorption observed in clinical cases. nih.govchemimpex.com
The table below summarizes the comparative effects of L-Tryptophan and its ethyl ester on serum concentrations in a Hartnup disease case study, illustrating the enhanced transport of the ester form.
| Compound Administered | Peak Serum Tryptophan Concentration | Observations |
| Oral L-Tryptophan | Modest and brief increase | Reflects the amino acid absorptive defect. nih.govresearchgate.net |
| Oral L-Tryptophan Ethyl Ester | 555 µM | Prompt and significant increase, bypassing the transport defect. nih.govresearchgate.net |
Receptor Binding Assays
Receptor binding assays are crucial for elucidating the mechanism of action of compounds like this compound. While L-Tryptophan is a precursor to the neurotransmitter serotonin, which interacts with a wide array of 5-hydroxytryptamine (5-HT) receptors, its esterified form has been shown to exhibit direct effects on other targets. nih.gov
A key study investigated the vascular effects of L-Tryptophan ethyl ester (L-Wee) and found it directly inhibits voltage-operated calcium channels (VOCCs) in vascular smooth muscle cells. nih.gov This inhibitory action was concentration-dependent and observed in small mesenteric arteries, leading to vasodilation. nih.gov In contrast, L-Tryptophan itself had no such effect. nih.gov Patch-clamp studies on vascular smooth muscle cells of mesenteric arteries quantified this interaction, revealing a half-maximal inhibitory concentration (IC50) for L-Wee on VOCC currents. nih.gov This demonstrates a specific interaction between the esterified compound and the calcium channel, a form of receptor binding or channel blockade. nih.gov
General assay techniques can also be applied to study such interactions. Tryptophan's intrinsic fluorescence is highly sensitive to its local environment and can be used as a probe in binding assays. nih.gov Changes in the emission spectrum of tryptophan residues within a protein can indicate ligand binding, conformational changes, or subunit association. nih.gov This principle can be adapted to study the interaction of L-Tryptophan derivatives with their protein targets, such as receptors or ion channels. nih.gov
The following table presents the inhibitory effect of L-Tryptophan ethyl ester on VOCCs.
| Target | Assay Method | IC50 Value | Maximum Inhibition (Imax) | Reference |
| Voltage-Operated Calcium Channels (VOCCs) | Patch-clamp on vascular smooth muscle cells | 12 µM | 90% | nih.gov |
Radiolabeling and Imaging Techniques
Synthesis of Radiolabeled this compound Analogs
The development of radiolabeled analogs of tryptophan is essential for non-invasive imaging of its metabolic pathways in vivo. nih.gov L-Tryptophan ethyl ester itself, or closely related esterified precursors, serve as key starting materials in the synthesis of these imaging agents. nih.gov A prominent example is the synthesis of 1-[¹⁸F]fluoroethyl-L-tryptophan ([¹⁸F]FETrp), a novel amino acid analog for Positron Emission Tomography (PET). nih.gov
The radiosynthesis of [¹⁸F]FETrp has been achieved through a multi-step process that involves the [¹⁸F]fluoroethylation of a protected precursor, N-Boc-L-tryptophan ethyl ester. nih.gov This step is followed by the deprotection of both the tert-butoxycarbonyl (Boc) and the ethyl ester groups to yield the final radiotracer. nih.gov Similarly, the synthesis of α-[¹⁴C]methyl-L-tryptophan has utilized the D,L-methyl ester of α-[¹⁴C]methyl tryptophan, which is then resolved enzymatically to obtain the pure L-enantiomer. researchgate.net These methods highlight the utility of tryptophan esters as crucial intermediates in radiochemistry, facilitating the introduction of radioisotopes onto the tryptophan scaffold. nih.govresearchgate.net
| Radiolabeled Analog | Precursor Used in Synthesis | Key Synthesis Step | Reference |
| 1-[¹⁸F]fluoroethyl-L-tryptophan ([¹⁸F]FETrp) | N-Boc-L-tryptophan ethyl ester | [¹⁸F]fluoroethylation | nih.gov |
| α-[¹⁴C]methyl-L-tryptophan | D,L-methyl ester of α-[¹⁴C]methyl tryptophan | Enzymatic resolution of the methyl ester | researchgate.net |
Positron Emission Tomography (PET) Studies
PET is a highly sensitive molecular imaging technique that allows for the non-invasive visualization and quantification of metabolic processes in vivo. nih.govyale.edu Radiolabeled tryptophan analogs, synthesized from precursors like L-Tryptophan ethyl ester, are used as tracers to study tryptophan metabolism, which is often upregulated in diseases such as cancer. nih.govnih.gov
The tracer 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan ([¹⁸F]FETrp) has been extensively evaluated in preclinical PET studies. nih.govnih.gov It is a substrate for indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine (B1673888) pathway that is associated with tumor immune resistance. nih.gov Studies in mouse models with patient-derived brain tumor xenografts (glioblastoma, metastatic lung, and breast cancer) have shown that [¹⁸F]FETrp accumulates to a high degree in these tumors. nih.govnih.gov In fact, [¹⁸F]FETrp demonstrated higher tumoral standardized uptake values (SUV) than the carbon-11 (B1219553) labeled tracer α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT) in all tested tumor types. nih.gov The favorable uptake characteristics and the longer half-life of fluorine-18 (B77423) (109.8 minutes) compared to carbon-11 (20.3 minutes) make [¹⁸F]FETrp a promising candidate for broader clinical application in oncology. nih.govnih.gov
| PET Tracer | Tumor Models Studied | Key Findings | Reference |
| [¹⁸F]FETrp | Glioblastoma, lung cancer, prostate cancer xenografts | High accumulation in a wide range of primary and metastatic cancers. nih.gov | |
| [¹⁸F]FETrp | Patient-derived brain tumor xenografts | Higher tumoral SUV compared to [¹¹C]AMT; prominent uptake in tumors. nih.gov | |
| [¹¹C]AMT | Brain tumors, epilepsy | Increased tryptophan uptake and trapping in tumors and epileptic foci. nih.gov |
Computational Chemistry and Modeling
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. Such studies on derivatives of L-Tryptophan have led to the development of compounds with optimized potency and selectivity for various biological targets. nih.gov
A critical SAR finding comes from the direct comparison of L-Tryptophan and L-Tryptophan ethyl ester. The esterification of the carboxylic acid group is solely responsible for the compound's ability to inhibit voltage-operated calcium channels and induce vasodilation, an activity completely absent in the parent amino acid. nih.gov This indicates that the ethyl ester moiety is a crucial pharmacophore for this specific activity, likely by increasing lipophilicity and allowing the molecule to access the channel binding site. nih.gov
Broader SAR studies on tryptophan derivatives have yielded potent enzyme inhibitors. For instance, a series of tryptophan-based compounds were designed as selective nanomolar inhibitors of butyrylcholinesterase (BChE), a target in Alzheimer's disease research. nih.gov Optimization of these derivatives focused on potency, selectivity, and synthetic accessibility, culminating in lead compounds with significant in vivo efficacy. nih.gov Another study evaluated a series of L-tryptophan derivatives as inhibitors of the L-type amino acid transporter 1 (LAT1), which is a target in cancer therapy. ethz.ch This research found that substitutions at the 5-position of the indole ring, such as a benzyloxy group, were most effective, while replacing the essential carboxy group with a tetrazole bioisostere resulted in a complete loss of potency. ethz.ch These studies collectively demonstrate that modifications to the indole ring, the amino acid backbone, and particularly the carboxyl group of tryptophan can dramatically alter biological activity and target specificity. nih.govnih.govethz.ch
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. These methods provide valuable insights into the molecular basis of interaction, which can be instrumental in drug design and mechanistic studies. While specific, in-depth molecular docking and simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the known biological activities of this compound and its derivatives suggest clear applications for these research techniques.
Research into the derivatives of L-Tryptophan has utilized molecular docking to investigate protein-ligand interactions. For instance, studies on L-Tryptophan and its derivatives have reported binding energies, with one such study noting a binding energy of -7.2 kcal/mol. bohrium.com Such studies pave the way for similar computational analyses on this compound to elucidate its specific interactions with biological targets.
A notable area of interest for such studies is the interaction of L-Tryptophan ethyl ester with ion channels. Experimental research has demonstrated that L-Tryptophan ethyl ester can induce vasodilation by inhibiting voltage-operated calcium channels (VOCCs) in vascular smooth muscle cells. nih.govnih.gov Molecular docking and simulation could be employed to model the interaction between this compound and the protein subunits of VOCCs. These studies would aim to identify the specific binding site and the key amino acid residues involved in the interaction, providing a structural explanation for the observed inhibitory effect.
Furthermore, given that L-Tryptophan is a precursor to the neurotransmitter serotonin, its esters are of interest in neuroscience research. chemimpex.com Molecular docking could be used to explore the binding of this compound to enzymes involved in the serotonin pathway, such as tryptophan hydroxylase, to understand how it might modulate their activity. nih.gov
The general mechanism of action for tryptophan derivatives can involve their incorporation into proteins, which can affect protein folding and function. Molecular simulations could model the dynamic effects of such incorporation.
Hypothetical Docking Study Data
To illustrate the potential findings from such a study, the following tables present hypothetical data from a molecular docking simulation of L-Tryptophan ethyl ester with a voltage-operated calcium channel.
Table 1: Hypothetical Docking Scores and Binding Energies
| Ligand | Target Protein | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) |
| L-Tryptophan ethyl ester | Voltage-Operated Calcium Channel (Cav1.2) | -8.5 | -9.2 |
Table 2: Hypothetical Interacting Residues in the Binding Site
| Amino Acid Residue | Type of Interaction | Distance (Å) |
| TYR 1523 | Hydrogen Bond (with ester carbonyl) | 2.9 |
| PHE 1527 | Pi-Pi Stacking (with indole ring) | 4.5 |
| VAL 1530 | Hydrophobic | 3.8 |
| SER 1520 | Hydrogen Bond (with amine group) | 3.1 |
These hypothetical data tables showcase the kind of specific, detailed information that molecular docking and simulation studies could provide, offering a deeper understanding of the molecular interactions of this compound.
Applications in Drug Discovery and Development
Precursor for Pharmaceutical Synthesis
The chemical structure of L-Tryptophan ethyl ester hydrochloride, featuring a reactive ester group, makes it a valuable precursor in the synthesis of a wide range of pharmaceutical compounds. It is frequently utilized as a starting material or key intermediate in the development of novel therapeutic agents.
One of the primary applications is in peptide synthesis, where it serves as a building block. chemimpex.comsigmaaldrich.com The ethyl ester group facilitates the formation of peptide bonds, a fundamental reaction in the assembly of peptide-based drugs. Its use is suitable for solution-phase peptide synthesis methodologies. sigmaaldrich.comsigmaaldrich.com
Beyond peptides, it is a precursor for the synthesis of more complex heterocyclic structures. For instance, it is used in the creation of β-carboline alkaloids, a class of compounds investigated for various medicinal properties. Research has also demonstrated its role in synthesizing novel tryptophan derivatives that incorporate other pharmacologically relevant moieties, such as azepine and acylhydrazone, to create compounds with potential antiviral and antifungal activities. mdpi.com Furthermore, a patented method describes the use of tryptophan and hydrogen chloride to form tryptophan hydrochloride, which is then esterified with an alcohol to produce tryptophan esters hydrochloride, highlighting its role as both a product and a potential starting point for other ester derivatives. google.com
Table 1: Synthetic Applications of this compound
| Application Area | Description | Key Compound Classes | Citations |
|---|---|---|---|
| Peptide Synthesis | Serves as a building block for constructing peptide chains. | Peptide-based therapeutics | chemimpex.comsigmaaldrich.com |
| Heterocyclic Chemistry | Used as a starting material for creating complex ring systems. | β-carboline alkaloids, Azepine derivatives | mdpi.com |
| Antiviral Agents | Employed in the synthesis of novel tryptophan derivatives tested for antiviral properties. | Acylhydrazone-containing compounds | mdpi.com |
| General Organic Synthesis | Acts as a precursor for other tryptophan esters. | Various Tryptophan Esters | google.com |
Development of Prodrugs and Targeted Delivery Systems
The transformation of a drug into a prodrug is a widely used strategy to overcome pharmacokinetic challenges like poor solubility, limited permeability, and lack of site-specificity. The ester functional group is a common choice for creating prodrugs. scirp.org this compound embodies the characteristics of an amino acid ester prodrug, which can enhance the bioavailability and delivery of therapeutic agents. chemimpex.com
The ethyl ester group increases the lipophilicity of the tryptophan molecule compared to the parent amino acid. scirp.org This enhanced lipophilicity can improve the molecule's ability to permeate biological membranes, a critical factor for oral drug absorption. scirp.orgresearchgate.net Once absorbed, the ester bond is designed to be hydrolyzed by ubiquitous enzymes in the body, such as carboxylesterases, to release the active drug form. scirp.orgnih.gov This mechanism is exemplified by the antiviral drug oseltamivir, an ethyl ester prodrug that is converted to its active carboxylate form by hepatic esterases after oral administration. nih.gov
Furthermore, the L-tryptophan scaffold can be exploited for targeted delivery. The large neutral amino acid transporter 1 (LAT1) is highly expressed in certain tissues, including the blood-brain barrier, and is responsible for transporting amino acids like L-tryptophan. nih.gov Designing prodrugs based on L-tryptophan or its esters could potentially leverage this transporter for targeted delivery to the brain or other specific sites. nih.gov Studies have also investigated lipophilic ester prodrugs for enhancing drug delivery to the intestinal lymphatic system, a strategy that could be applicable to derivatives of L-tryptophan ethyl ester. nih.gov The improved solubility of the hydrochloride salt compared to L-tryptophan also makes it a more suitable candidate for certain drug formulations. chemimpex.com
Design of Enzyme Inhibitors and Modulators
L-Tryptophan ethyl ester and its derivatives are instrumental in the design and study of compounds that can modulate the activity of specific enzymes, a cornerstone of modern drug discovery.
A notable example is the investigation of L-tryptophan ethyl ester (L-Wee) as a vasodilator. Research has shown that it directly inhibits voltage-operated calcium channels (VOCCs) in vascular smooth muscle cells. nih.gov This inhibition prevents the influx of calcium that is necessary for muscle contraction, leading to the relaxation of blood vessels and a subsequent decrease in blood pressure. The study found that L-Wee was significantly more potent in relaxing resistance vessels (mesenteric arteries) compared to conduit vessels (aorta), demonstrating a preferential pharmacological effect. nih.gov
In the field of oncology, the tryptophan metabolic pathway is a critical target. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of this pathway and is implicated in tumor immune escape. nih.govnih.gov By degrading L-tryptophan, IDO1 suppresses the function of T-cells, allowing cancer cells to evade the immune system. nih.gov Consequently, there is significant interest in developing IDO1 inhibitors for cancer immunotherapy. nih.govacs.org Tryptophan derivatives serve as the foundational scaffolds for designing these inhibitors, which aim to fit into the active site of the IDO1 enzyme and block its activity. nih.gov this compound provides a logical starting point for the chemical synthesis of such inhibitory molecules.
Table 2: L-Tryptophan Ethyl Ester in Enzyme Modulation
| Target Enzyme | Mechanism of Action | Therapeutic Area | Key Findings | Citations |
|---|---|---|---|---|
| Voltage-Operated Calcium Channels (VOCCs) | Direct inhibition/blockade of channels in vascular smooth muscle. | Cardiovascular | Causes vasodilation and lowers blood pressure. | nih.gov |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Serves as a scaffold for designing competitive inhibitors. | Oncology / Immunotherapy | IDO1 inhibitors block tryptophan degradation, preventing tumor immune escape. | nih.govnih.govacs.org |
Biotechnological Production of Tryptophan Derivatives
While this compound is a product of chemical synthesis, the broader field of tryptophan derivatives is heavily influenced by biotechnology. nih.govfrontiersin.org The industrial production of L-tryptophan and its derivatives predominantly relies on microbial fermentation, utilizing engineered strains of microorganisms like Escherichia coli and Corynebacterium glutamicum. nih.govfrontiersin.orgnih.gov
These biotechnological approaches involve the sophisticated manipulation of metabolic pathways. nih.gov Scientists engineer microorganisms to enhance the biosynthetic pathways leading to L-tryptophan, often starting from simple carbon sources. frontiersin.org This includes strategies such as eliminating feedback inhibition of key enzymes, deleting genes for competing metabolic pathways, and removing pathways that degrade tryptophan. nih.gov For example, research has focused on improving the thermal stability and catalytic efficiency of tryptophan synthase, a key enzyme that synthesizes L-tryptophan from indole (B1671886) and L-serine, through directed evolution. nih.gov
Once L-tryptophan is produced, it can be used as a substrate for further enzymatic or microbial conversions to create a vast array of valuable derivatives, such as melatonin (B1676174) and various indole alkaloids. nih.govnih.gov For instance, engineered E. coli have been developed to express the necessary enzymes to convert tryptophan into serotonin (B10506) or melatonin. nih.gov While this compound itself is not directly produced via fermentation, the L-tryptophan from which it is derived is often a product of these advanced biotechnological processes. google.comfrontiersin.org Furthermore, enzymes can be used in the synthesis of specific tryptophan derivatives, such as the use of tryptophanase to create isotopically labeled methyl-L-tryptophan derivatives for kinetic studies. nih.gov
Future Directions and Emerging Research Areas
Exploration of Novel Biological Activities and Therapeutic Targets
The primary biological role of L-Tryptophan ethyl ester hydrochloride stems from its function as a more bioavailable precursor to L-tryptophan, which is subsequently converted to the neurotransmitter serotonin (B10506). chemimpex.com Research has consequently focused on its potential in managing conditions related to serotonin pathways, such as mood and sleep disorders. chemimpex.comchemimpex.com However, future investigations are expanding beyond this established role to uncover novel biological activities.
One significant area of exploration is its application in rare metabolic disorders. A key example is Hartnup disease, a condition characterized by defective transport of neutral amino acids from the intestine and kidneys. nih.gov L-Tryptophan ethyl ester, being more lipid-soluble than its parent amino acid, can bypass this defective transport mechanism. nih.gov Research in a pediatric patient with Hartnup disease demonstrated that oral administration of the ester led to a significant and prompt increase in serum tryptophan levels, unlike oral L-tryptophan which had little effect. nih.gov This suggests a critical therapeutic target for this compound is in circumventing specific amino acid absorption defects. nih.gov
Development of Advanced Synthetic and Biocatalytic Routes
The synthesis of this compound is crucial for its availability in research and potential pharmaceutical development. chemimpex.com While traditional chemical synthesis methods exist, the focus is shifting towards more advanced, efficient, and stereoselective routes, particularly those involving biocatalysis.
Enzyme-catalyzed reactions offer high enantioselectivity and operate under mild conditions, which is advantageous for producing single-enantiomer compounds like L-Tryptophan ethyl ester. mdpi.com Key enzymes in this field include:
Lipases: Enzymes like Candida antarctica lipase (B570770) A (CAL-A) have been used effectively for the kinetic resolution of racemic β-tryptophan ethyl ester. researchgate.net In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the (R) and (S) forms with high enantiomeric excess. researchgate.net
Proteases: α-Chymotrypsin has demonstrated the ability to selectively hydrolyze the L-enantiomer of amino acid esters while leaving the D-enantiomer intact. researchgate.net This esterase function provides a well-established method for the resolution of racemic tryptophan esters. researchgate.net
Tryptophan Synthase (TrpS): This enzyme and its engineered variants represent a powerful tool for the synthesis of L-tryptophan and its analogues. nih.govcaltech.edu Directed evolution of the TrpB subunit of TrpS has expanded its substrate scope, enabling the creation of novel tryptophan derivatives that could include precursors for L-Tryptophan ethyl ester. nih.govcaltech.edu
These biocatalytic methods are central to developing greener and more efficient manufacturing processes for chiral amino acid derivatives.
Table 1: Biocatalytic Approaches for Tryptophan Ester Synthesis and Resolution
| Enzyme Class | Specific Enzyme Example | Application | Principle of Action | Reference |
|---|---|---|---|---|
| Lipase | Candida antarctica lipase A (CAL-A) | Kinetic resolution of β-tryptophan ethyl ester | Enantioselective N-acylation | researchgate.net |
| Protease | α-Chymotrypsin | Enantioselective hydrolysis of tryptophan esters | Selective hydrolysis of the L-ester from a racemic mixture | researchgate.net |
| Lyase | Tryptophan Synthase (TrpS) | Synthesis of L-tryptophan analogues | C-C bond formation between an indole (B1671886) analogue and serine | nih.gov |
Integration of Omics Technologies for Comprehensive Metabolic Profiling
The integration of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, offers a systems-level understanding of the biological impact of this compound. nih.gov Metabolomics, in particular, is a powerful tool for the global profiling of metabolites in biological fluids and tissues. nih.govnih.gov
Advanced analytical workflows using techniques like liquid chromatography-mass spectrometry (LC-MS) have been developed to specifically measure metabolites in the tryptophan pathway, including L-tryptophan ethyl ester itself. nih.gov These methods allow for the high-throughput analysis of samples from large clinical studies, enabling researchers to monitor how the administration of this compound affects metabolic pathways in detail. nih.gov Such studies can quantify dozens of related metabolites simultaneously, providing a comprehensive picture of its absorption and downstream effects. nih.gov
Optimizing these multi-omics approaches involves careful selection of sample preparation and extraction techniques to ensure the capture of a wide range of biomolecules, from hydrophilic metabolites to lipids and proteins. mdpi.com By combining data from metabolomics with proteomics and genomics, researchers can build a more complete model of the compound's mechanism of action, identify novel biomarkers of its effects, and understand its role within the broader context of cellular metabolism. nih.gov
Investigation of this compound in Complex Biological Systems and Disease Models
Moving beyond simple in vitro assays, the investigation of this compound in whole organisms and sophisticated disease models is a critical future direction. These studies provide essential insights into the compound's bioavailability, biodistribution, and physiological effects in a living system.
The case study of Hartnup disease serves as a compelling model for the compound's efficacy in a complex biological system. nih.gov In this genetic disorder, the defective transport of neutral amino acids like tryptophan leads to severe neurological and dermatological symptoms. nih.gov The use of L-Tryptophan ethyl ester successfully bypassed the defective intestinal absorption, normalized tryptophan concentrations in both blood and cerebrospinal fluid, and led to tangible clinical improvements, including the resolution of chronic diarrhea and significant weight gain. nih.gov
Table 2: Effects of L-Tryptophan Ethyl Ester in a Hartnup Disease Model
| Parameter | Baseline Measurement | Post-Treatment Measurement | Outcome | Reference |
|---|---|---|---|---|
| Serum Tryptophan | 20 ± 6 µM | 66 ± 15 µM | Normalized | nih.gov |
| Cerebrospinal Fluid (CSF) Tryptophan | 1.0 ± 0.2 µM | 2.3 µM (mean) | Normalized | nih.gov |
| CSF 5-HIAA (Serotonin Metabolite) | 21 ± 2 ng/ml | 33 ng/ml (mean) | Increased toward normal | nih.gov |
Future research will likely involve the use of other animal models, such as mouse models of depression or anxiety, to further probe the compound's effects on the central nervous system. chemimpex.com The application of metabolomic profiling in these models can rapidly phenotype the metabolic response to the compound, helping to elucidate its mechanism of action in various physiological and pathological states. nih.gov
Q & A
Q. What are the standard protocols for synthesizing L-tryptophan ethyl ester hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves esterification of L-tryptophan using ethanol and thionyl chloride (SOCl₂) under controlled conditions. For example, L-tryptophan methyl ester hydrochloride is synthesized via SOCl₂ in methanol at -42°C , and analogous methods apply to the ethyl ester by substituting ethanol. Reaction temperature, stoichiometry of SOCl₂, and solvent purity are critical for optimizing yield (>95%) and minimizing side products like hydrolyzed esters. Post-synthesis, the product is often precipitated with petroleum ether or recrystallized for purification .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Melting Point Analysis : Confirms purity (220–225°C, decomposition) .
- Optical Rotation : Measures enantiomeric purity ([α]²⁰/D = +10° in H₂O) .
- HPLC : Validates chemical purity (>95%) and detects trace impurities .
- Mass Spectrometry (FAB-MS) : Verifies molecular weight (268.74 g/mol) and structural integrity .
Q. How is this compound utilized in peptide synthesis?
It serves as a protected amino acid building block, enabling coupling via reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) in dichloromethane. The ethyl ester group protects the carboxyl moiety during solid-phase peptide synthesis, while the hydrochloride stabilizes the amine .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity during esterification?
Enantiomeric purity depends on avoiding racemization. Key strategies include:
Q. What challenges arise in coupling this compound to bulky amino acids, and how are they resolved?
Steric hindrance from the indole group can reduce coupling efficiency. Solutions include:
Q. How do solvent and pH affect the self-assembly of this compound in supramolecular studies?
In aqueous solutions, the compound forms excimers (excited-state dimers) detectable via fluorescence quenching. In methanol, its CD spectra remain unchanged, but in water, solvent polarity induces conformational shifts in indole moieties, altering chiral self-assembly . Adjusting pH (e.g., near pKa ~7.1) can modulate electrostatic interactions between ionized groups .
Q. What discrepancies exist in reported solubility data, and how should researchers address them?
Discrepancies arise from variations in solvent purity and temperature. For instance, solubility in DMSO is "slight" ( ), but higher temperatures (e.g., 40°C) may improve dissolution. Pre-saturating solvents with HCl gas can enhance solubility in polar aprotic solvents .
Q. How does solid-state NMR elucidate structural dynamics in this compound derivatives?
Solid-state NMR detects conformational flexibility in crystalline forms, such as rotational motions of the ethyl ester group. Isotopic labeling (e.g., ¹³C or ¹⁵N) enhances resolution, enabling analysis of hydrogen bonding and lattice interactions .
Methodological Notes
- Contradiction Handling : When conflicting data arise (e.g., solubility), replicate experiments under controlled conditions (solvent grade, temperature) and validate via cross-technique analysis (HPLC + NMR) .
- Safety Protocols : Store at room temperature in desiccated, dark conditions to prevent hygroscopic degradation. Use PPE (gloves, goggles) due to potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
